molecular formula C16H11F3N4S3 B3019615 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 477854-07-2

2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No.: B3019615
CAS No.: 477854-07-2
M. Wt: 412.47
InChI Key: PNZMGINWUMHSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C16H11F3N4S3 and its molecular weight is 412.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • A study demonstrated the synthesis of various derivatives from 6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine, which reacts with different compounds to produce pyridopyrazolopyrimidine derivatives, among other variants. This process also yields triazine derivatives and pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives (Rateb, 2014).
  • In another study, derivatives of 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile and thieno[2,3-b]pyridins were synthesized, demonstrating the versatility of these compounds in creating a range of chemical structures (Abdelriheem et al., 2015).

Photophysical Properties and Potential Antitumor Applications

  • The photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which include structures similar to the compound , were studied. These compounds exhibited potential as antitumor compounds and showed reasonable fluorescence quantum yields, indicating potential applications in medical imaging and therapy (Carvalho et al., 2013).

Antimicrobial Activities

  • Research on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed that these compounds, including derivatives similar to the one , displayed antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Bayrak et al., 2009).

Synthesis of Fused Tetracyclic Systems

  • The synthesis of new 7-(2-thienyl)-9-Trifluoromethylpyrido[3′,2′:4,5]Thieno[3,2-d]Pyrimidines and related fused tetracyclic systems was explored. These derivatives provide insights into the structural diversity achievable with thieno[3,2-b]pyridine bases (Bakhite et al., 2005).

Properties

IUPAC Name

2-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4S3/c1-23-14(21-22-15(23)24-2)13-11(9-4-3-5-25-9)12-10(26-13)6-8(7-20-12)16(17,18)19/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZMGINWUMHSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.